molecular formula C23H26N2O5S B8075650 Sedalin

Sedalin

Cat. No. B8075650
M. Wt: 442.5 g/mol
InChI Key: FQRHOOHLUYHMGG-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sedalin is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sedalin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sedalin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Identification in Equine Samples : A study by Wieder et al. (2012) described the oral administration of Sedalin® (acepromazine maleate) to horses, followed by the analysis of plasma and urine samples. The study developed a sensitive tandem mass spectrometric method to quantify acepromazine and its metabolites in these samples, helping in identifying the presence and concentration of Sedalin in equine biological fluids (Wieder et al., 2012).

  • Amygdalin's Pharmacological Effects : Deng Jia-gang (2012) summarized the pharmacological effects of amygdalin, an active ingredient in Persicae Semen and related seeds. The study highlighted its potential in treating atherosclerosis, renal and pulmonary fibrosis, hyperoxia-induced lung injury, and its anti-inflammatory, immune regulatory, and antitumor properties. This suggests potential therapeutic applications of amygdalin, a component of Sedalin (Deng Jia-gang, 2012).

  • Amygdalin in Neurotrophic Activity : Yang et al. (2014) identified amygdalin as a potent neurotrophic agent from Semen Persicae extract. They found that amygdalin induced the activation of extracellular-signal-regulated kinase 1/2 (ERK1/2), contributing to neurite outgrowth in rat dopaminergic PC12 cells. This indicates the potential of amygdalin in neurological and neurodegenerative diseases treatment (Yang et al., 2014).

  • Anti-inflammatory Effects of Amygdalin : A study by Yang et al. (2007) demonstrated the anti-inflammatory effects of amygdalin extracted from Armeniacae semen. The study showed that amygdalin suppressed inflammation by inhibiting mRNA expressions of cyclooxygenase-2 and inducible nitric oxide synthase in mouse microglial cells (Yang et al., 2007).

  • Apoptosis Induction in Leukemia Cells : Kwon et al. (2003) explored the effects of Persicae Semen extract, containing amygdalin, on human promyelocytic leukemia (HL-60) cells. The study found that the extract induced apoptosis in these cells, suggesting a potential role in cancer treatment (Kwon et al., 2003).

properties

IUPAC Name

(E)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHOOHLUYHMGG-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anatran

CAS RN

3598-37-6
Record name Acepromazine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.